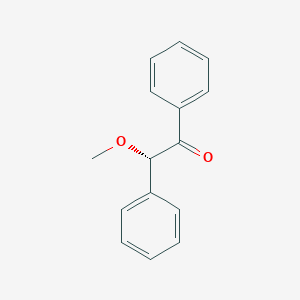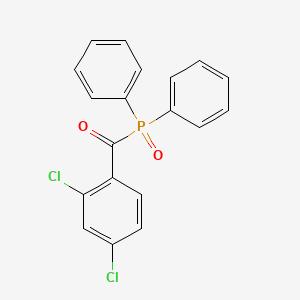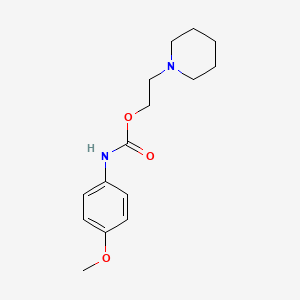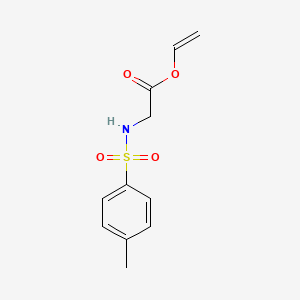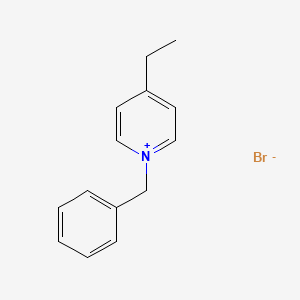
3-(2-Phenylethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of a quinoline core with a phenylethyl group attached to the third position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)quinoline can be achieved through several methods. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinolines. In this method, aniline and glycerol are heated in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
3-(2-Phenylethyl)quinoline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated or nitro-substituted quinolines.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
科学的研究の応用
3-(2-Phenylethyl)quinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2-Phenylethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antibacterial agent.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of 3-(2-Phenylethyl)quinoline, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
Phenylethylamine: A compound with a similar phenylethyl group but lacking the quinoline core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
特性
| 80998-89-6 | |
分子式 |
C17H15N |
分子量 |
233.31 g/mol |
IUPAC名 |
3-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)18-13-15/h1-9,12-13H,10-11H2 |
InChIキー |
ORHCROWAKYYRTQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
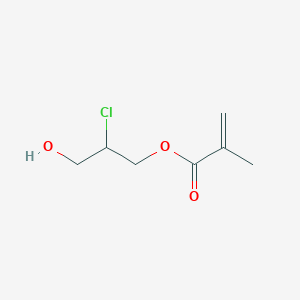
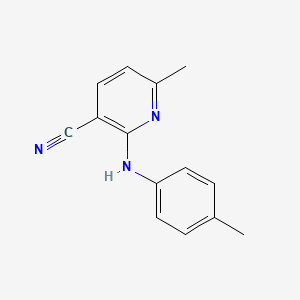
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)
